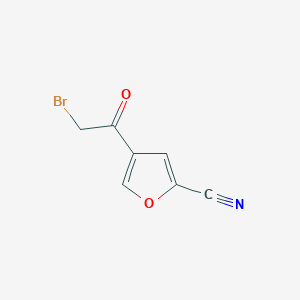

4-(2-Bromoacetyl)furan-2-carbonitrile

Beschreibung

4-(2-Bromoacetyl)furan-2-carbonitrile is a heterocyclic compound featuring a furan ring substituted at the 2-position with a carbonitrile group and at the 4-position with a 2-bromoacetyl moiety. This structure confers significant reactivity due to the electron-withdrawing nitrile group and the bromoacetyl substituent, which acts as a versatile electrophilic site for nucleophilic substitution or cross-coupling reactions.

The bromoacetyl group enhances the compound’s utility in medicinal chemistry, particularly as a precursor for synthesizing thiazoles, pyrazoles, and other bioactive heterocycles.

Eigenschaften

CAS-Nummer |

133674-76-7 |

|---|---|

Molekularformel |

C7H4BrNO2 |

Molekulargewicht |

214.02 g/mol |

IUPAC-Name |

4-(2-bromoacetyl)furan-2-carbonitrile |

InChI |

InChI=1S/C7H4BrNO2/c8-2-7(10)5-1-6(3-9)11-4-5/h1,4H,2H2 |

InChI-Schlüssel |

OEZNMATZKREWPW-UHFFFAOYSA-N |

SMILES |

C1=C(OC=C1C(=O)CBr)C#N |

Kanonische SMILES |

C1=C(OC=C1C(=O)CBr)C#N |

Synonyme |

2-Furancarbonitrile, 4-(bromoacetyl)- (9CI) |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 4-(2-Bromoacetyl)furan-2-carbonitrile as an anticancer agent. Its derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this structure demonstrated IC values in the nanomolar range against MCF-7 breast cancer and HCT-15 colon cancer cell lines, indicating potent antiproliferative activity .

Mechanism of Action

The proposed mechanism involves the compound's ability to interact with DNA, leading to apoptosis in cancer cells. The presence of the bromoacetyl group enhances its reactivity, allowing it to form adducts with cellular macromolecules, which may contribute to its anticancer properties .

Organic Synthesis

Synthesis of Heterocycles

this compound serves as a key starting material for synthesizing various heterocyclic compounds. It can undergo reactions such as cyclization and condensation to produce pyran, pyridine, thiophene, thiazole, and pyrazole derivatives. These derivatives are of interest due to their biological activities and applications in pharmaceuticals .

Multicomponent Reactions

This compound can also participate in multicomponent reactions that yield complex molecular architectures. For example, when reacted with aldehydes or other electrophiles, it can generate diverse products with potential therapeutic applications .

Case Studies

| Study | Compound Derived | Target Cell Line | IC (nM) | Activity |

|---|---|---|---|---|

| 1 | Pyrazole Derivative | DLDI (Colon Cancer) | 32 | High |

| 2 | Pyridine Derivative | MCF (Breast Cancer) | 39 | High |

| 3 | Pyran Derivative | HEPG2 (Liver Cancer) | 215 | Moderate |

These case studies illustrate the diverse biological activities exhibited by derivatives of this compound, emphasizing its importance as a precursor in drug development.

Environmental Considerations

The synthesis of compounds like this compound often involves processes that can be optimized for reduced environmental impact. Innovations in synthetic methodologies aim to minimize waste and enhance the efficiency of chemical transformations, contributing to more sustainable practices in organic chemistry .

Vergleich Mit ähnlichen Verbindungen

4-(2-Bromoacetyl)benzonitrile

- Structural Differences : Replaces the furan ring with a benzene ring.

- Reactivity : The benzene ring’s lower electron density compared to furan reduces the electrophilicity of the bromoacetyl group, slowing nucleophilic substitution reactions.

- Applications : Used in synthesizing triazole antifungals (e.g., Isavuconazole intermediates) and kinase inhibitors .

- Key Data: Property 4-(2-Bromoacetyl)furan-2-carbonitrile 4-(2-Bromoacetyl)benzonitrile Core Ring Furan Benzene Molecular Formula C₇H₄BrNO₂ C₉H₆BrNO Electrophilicity Higher (due to furan’s electron-rich nature) Lower Bioactivity Potential anticancer/antimicrobial Antifungal

3-(2-Bromoacetyl)-2H-chromen-2-one

- Structural Differences: Features a fused chromen-2-one system instead of a monocyclic furan.

- Reactivity : The bromoacetyl group here participates in cyclocondensation to form pyran, thiophene, or pyrazole derivatives with anticancer activity .

- Applications : Demonstrated cytotoxicity against six human cancer cell lines (e.g., breast, lung) .

2-Amino-5-phenylfuran-3-carbonitrile

- Structural Differences: Substitutes the bromoacetyl group with an amino moiety.

- Reactivity: The amino group directs electrophilic aromatic substitution, whereas the bromoacetyl group enables alkylation or cross-coupling.

- Applications : Primarily used as a building block for larger heterocycles (e.g., thiadiazoles) .

4-Acetyl-2-amino-5-methylfuran-3-carbonitrile

- Structural Differences: Contains acetyl and amino groups instead of bromoacetyl.

- Reactivity : The acetyl group is less reactive than bromoacetyl, limiting its use in nucleophilic substitutions.

- Applications: Limited data on bioactivity; primarily a synthetic intermediate .

Key Research Findings

- Anticancer Potential: Bromoacetyl-substituted heterocycles, such as chromen-2-one derivatives, show IC₅₀ values in the micromolar range against cancer cell lines . While direct data for this compound are unavailable, its structural similarity suggests comparable activity.

- Antimicrobial Activity : Analogous compounds like hydrazone and thiazole derivatives exhibit inhibition zones of 15–25 mm against S. aureus and E. coli .

- Synthetic Versatility : The bromoacetyl group enables diverse transformations, including:

Q & A

Q. What are the common synthetic routes for 4-(2-bromoacetyl)furan-2-carbonitrile, and how do reaction conditions influence yield?

The bromoacetyl group is typically introduced via bromoacetylation of furan-2-carbonitrile derivatives. A standard method involves Friedel-Crafts acylation using bromoacetyl bromide in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions . Alternative routes include nucleophilic substitution at the acetyl position using brominating agents like PBr₃. Reaction optimization requires strict temperature control (0–5°C for exothermic steps) and inert atmospheres to prevent hydrolysis of the nitrile group. Evidence from analogous benzonitrile systems shows yields ranging from 13% to 97%, depending on solvent polarity and catalyst selection .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- FT-IR : Identifies the nitrile (C≡N stretch ~2220 cm⁻¹) and carbonyl (C=O stretch ~1700 cm⁻¹) groups.

- NMR : ¹H NMR reveals the furan proton environment (δ 7.5–8.5 ppm for aromatic protons), while ¹³C NMR confirms the bromoacetyl carbon (δ 190–200 ppm) .

- X-ray crystallography : Resolves molecular geometry and intermolecular interactions, critical for confirming regioselectivity in synthesis .

Q. What safety precautions are necessary when handling this compound?

The bromoacetyl group is highly reactive and a potential alkylating agent. Use PPE (gloves, goggles) and work in a fume hood. Store at 2–8°C under inert gas (Ar/N₂) to prevent degradation. Avoid exposure to moisture, as hydrolysis can generate toxic HBr gas .

Advanced Research Questions

Q. How can solvent effects and water-π interactions influence the reactivity of this compound?

Polar aprotic solvents (e.g., DMF, DMSO) stabilize the transition state in nucleophilic substitution reactions by solvating the bromide leaving group. Non-polar solvents (e.g., toluene) favor π-π stacking between the furan ring and aromatic substrates, enhancing regioselectivity. Computational studies on benzonitrile analogs reveal that water-π interactions in aqueous systems can destabilize the nitrile group, necessitating anhydrous conditions for high-yield syntheses .

Q. How do structural modifications (e.g., substituent position) affect the compound’s biological activity?

Replacing the furan ring with a phenyl group (as in 4-(2-bromoacetyl)benzonitrile) enhances π-stacking with enzyme active sites, improving inhibitory activity against targets like farnesyltransferase (IC₅₀ values < 1 μM). Conversely, electron-withdrawing groups on the furan ring (e.g., nitro) reduce electrophilicity at the bromoacetyl carbon, diminishing alkylation efficiency .

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 13% vs. 97%)?

Discrepancies arise from competing side reactions (e.g., oligomerization or over-bromination). Kinetic control via slow reagent addition and low temperatures (<0°C) suppresses side products. Catalytic systems (e.g., FeCl₃ instead of AlCl₃) reduce Lewis acid-mediated decomposition. HPLC-MS monitoring of intermediates can identify optimal quenching points to maximize yield .

Q. What crystallographic methods are used to analyze halogen bonding in this compound?

Single-crystal X-ray diffraction reveals Br···N≡C interactions (3.0–3.5 Å), which stabilize the lattice structure. Hirshfeld surface analysis quantifies the contribution of halogen bonds (5–15% of total interactions) versus van der Waals forces. These interactions are critical for designing co-crystals with enhanced thermal stability .

Q. How does the compound’s electrophilicity guide its application in heterocyclic synthesis?

The bromoacetyl group acts as a Michael acceptor in cycloaddition reactions. For example, it reacts with azides via Huisgen cycloaddition to form triazole-linked hybrids. DFT calculations (B3LYP/6-31G*) show a high electrophilicity index (ω = 5.2 eV), making it suitable for constructing fused-ring systems like dibenzofurans .

Methodological Considerations

- Yield Optimization : Use Design of Experiments (DoE) to map the interplay of temperature, solvent, and catalyst.

- Contradiction Analysis : Compare mechanistic pathways (e.g., SN1 vs. SN2) using kinetic isotope effects or Hammett plots.

- Biological Assays : Employ enzyme inhibition assays (e.g., Ellman’s method for cholinesterase) with LC-MS validation of adduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.